Cytidine 5'-diphosphate (disodium salt)
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Overview
Description
Cytidine 5’-diphosphate (disodium salt) is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is involved in the synthesis of phospholipids and nucleic acids, making it essential for cellular functions and genetic information transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-diphosphate (disodium salt) can be synthesized from cytidine monophosphate or uridine monophosphate through the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase . The reaction typically involves the use of phosphorylating agents and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of cytidine 5’-diphosphate (disodium salt) often involves fermentation processes using microorganisms such as yeast. The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-diphosphate (disodium salt) undergoes several types of chemical reactions, including:
Phosphorylation: It acts as a substrate for nucleoside diphosphate kinase to produce cytidine triphosphate.
Reduction: It serves as a substrate for ribonucleotide reductase to produce deoxycytidine monophosphate.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents and reducing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal activity of the enzymes involved .
Major Products Formed
The major products formed from these reactions include cytidine triphosphate and deoxycytidine monophosphate, which are essential for DNA and RNA biosynthesis .
Scientific Research Applications
Cytidine 5’-diphosphate (disodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study nucleoside diphosphate kinase activity.
Biology: It plays a role in the synthesis of phospholipids, which are vital components of cell membranes.
Industry: It is used in the production of various biochemical reagents and as a component in diagnostic assays.
Mechanism of Action
Cytidine 5’-diphosphate (disodium salt) exerts its effects by acting as a substrate for various enzymes involved in nucleotide and phospholipid synthesis. It participates in the transfer of phosphoryl groups, which is essential for the production of cytidine triphosphate and other nucleotides . The molecular targets include nucleoside diphosphate kinase and ribonucleotide reductase, which are key enzymes in these pathways .
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-triphosphate (disodium salt): Involved in RNA synthesis and acts as a high-energy molecule similar to adenosine triphosphate.
Uridine 5’-triphosphate (trisodium salt): Plays a role in RNA synthesis and acts as a precursor for the synthesis of other nucleotides.
Adenosine 5’-triphosphate (disodium salt): A high-energy molecule involved in various biochemical processes, including energy transfer and signal transduction.
Uniqueness
Cytidine 5’-diphosphate (disodium salt) is unique in its role as a carrier for phosphorylcholine and diacylglycerol during phospholipid synthesis . This makes it essential for the production of cell membrane components, distinguishing it from other nucleoside diphosphates and triphosphates .
Properties
Molecular Formula |
C9H13N3Na2O11P2 |
---|---|
Molecular Weight |
447.14 g/mol |
IUPAC Name |
disodium;[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1 |
InChI Key |
ZGDYAAWYYNVXEB-ZGOIVWLFSA-L |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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